molecular formula C27H24ClN3NiO3+ B13789888 (SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]phenylmethylene]glycinato(2-)-|EN,|EO]-Nickel

(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]phenylmethylene]glycinato(2-)-|EN,|EO]-Nickel

Cat. No.: B13789888
M. Wt: 532.6 g/mol
InChI Key: WIWAPGLZOMJJLI-GJFSDDNBSA-L
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Description

(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-kappaN]carbonyl]amino-kappaN]phenyl]phenylmethylene]glycinato(2-)-kappaN,kappaO]-nickel is a complex nickel compound It is characterized by its intricate structure, which includes a nickel center coordinated to a glycinato ligand and a phenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-kappaN]carbonyl]amino-kappaN]phenyl]phenylmethylene]glycinato(2-)-kappaN,kappaO]-nickel typically involves the following steps:

    Ligand Preparation: The glycinato ligand is synthesized by reacting glycine with an appropriate chlorinated aromatic compound under controlled conditions.

    Complex Formation: The prepared ligand is then reacted with a nickel salt, such as nickel chloride, in the presence of a base to form the desired nickel complex.

    Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Continuous flow reactors and automated synthesis systems may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-kappaN]carbonyl]amino-kappaN]phenyl]phenylmethylene]glycinato(2-)-kappaN,kappaO]-nickel can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of a suitable solvent and base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) species, while reduction may produce nickel(I) or nickel(0) species. Substitution reactions result in the formation of new nickel complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, (SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-kappaN]carbonyl]amino-kappaN]phenyl]phenylmethylene]glycinato(2-)-kappaN,kappaO]-nickel is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as cross-coupling and hydrogenation with high efficiency.

Biology

In biological research, this compound is studied for its potential as a metallodrug. Its ability to interact with biological molecules, such as proteins and DNA, makes it a candidate for therapeutic applications, including anticancer and antimicrobial treatments.

Medicine

The compound’s potential as a therapeutic agent is explored in medicine. Its interactions with biological targets are investigated to develop new treatments for diseases.

Industry

In industry, (SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-kappaN]carbonyl]amino-kappaN]phenyl]phenylmethylene]glycinato(2-)-kappaN,kappaO]-nickel is used in the production of advanced materials. Its catalytic properties are harnessed in the synthesis of polymers and other high-value chemicals.

Mechanism of Action

The mechanism by which (SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-kappaN]carbonyl]amino-kappaN]phenyl]phenylmethylene]glycinato(2-)-kappaN,kappaO]-nickel exerts its effects involves its interaction with molecular targets. The nickel center can coordinate with various substrates, facilitating their transformation through catalytic processes. The compound’s structure allows it to stabilize transition states and lower activation energies, enhancing reaction rates.

Comparison with Similar Compounds

Similar Compounds

    Nickel(II) acetylacetonate: Another nickel complex used in catalysis.

    Nickel(II) chloride: A simpler nickel salt with various applications.

    Nickel(II) nitrate: Used in similar catalytic and industrial processes.

Uniqueness

(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-kappaN]carbonyl]amino-kappaN]phenyl]phenylmethylene]glycinato(2-)-kappaN,kappaO]-nickel is unique due to its complex structure, which provides specific catalytic properties not found in simpler nickel compounds. Its ability to interact with a wide range of substrates and facilitate various reactions makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C27H24ClN3NiO3+

Molecular Weight

532.6 g/mol

IUPAC Name

2-[[[2-[(2R)-1-benzylpyrrolidine-2-carbonyl]azanidyl-5-chlorophenyl]-phenylmethylidene]amino]acetate;nickel(3+)

InChI

InChI=1S/C27H26ClN3O3.Ni/c28-21-13-14-23(22(16-21)26(29-17-25(32)33)20-10-5-2-6-11-20)30-27(34)24-12-7-15-31(24)18-19-8-3-1-4-9-19;/h1-6,8-11,13-14,16,24H,7,12,15,17-18H2,(H2,29,30,32,33,34);/q;+3/p-2/t24-;/m1./s1

InChI Key

WIWAPGLZOMJJLI-GJFSDDNBSA-L

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=C(C=C(C=C3)Cl)C(=NCC(=O)[O-])C4=CC=CC=C4.[Ni+3]

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=C(C=C(C=C3)Cl)C(=NCC(=O)[O-])C4=CC=CC=C4.[Ni+3]

Origin of Product

United States

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